[1-(Dimethylamino)cyclobutyl]methanol
Description
Molecular Architecture and Stereochemical Features
Core Structural Elements
[1-(Dimethylamino)cyclobutyl]methanol (CAS 1378667-67-4) consists of a cyclobutane ring substituted at the 1-position with a dimethylamino group and a methanol moiety. The molecular formula is C₇H₁₅NO , with a molecular weight of 129.20 g/mol (calculated from PubChem data).
Key Structural Features:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| SMILES | CN(C)C1(CCC1)CO |
|
| InChI Key | FNANQAFARJFAHM-UHFFFAOYSA-N |
|
| 3D Conformation | Puckered cyclobutane with axial/equatorial substituents |
The cyclobutane ring adopts a non-planar puckered conformation to mitigate torsional strain, with the dimethylamino and methanol groups occupying distinct stereochemical positions. The dimethylamino group introduces steric bulk, while the hydroxyl group enables hydrogen-bonding interactions.
Cyclobutane Ring Strain Analysis
Angle and Torsional Strain
Cyclobutane exhibits significant ring strain due to:
- Angle Strain : Deviation from ideal tetrahedral bond angles (109.5°). Cyclobutane has bond angles of 88–90° , leading to electron-pair repulsion.
- Torsional Strain : Eclipsing interactions between adjacent C–H bonds in a planar conformation. The puckered structure reduces this strain but increases angle strain slightly.
Comparative Strain Energies:
| Ring | Strain Energy (kcal/mol) | Primary Strain Type | Source |
|---|---|---|---|
| Cyclopropane | 27.6 | Angle strain | |
| Cyclobutane | 26.3 | Angle + Torsional | |
| Cyclopentane | 7.4 | Minimal torsional |
The cyclobutane ring in this compound retains these strain characteristics, with substituents modulating local electronic and steric environments.
Conformational Dynamics of the Dimethylamino-Methanol Substituent System
Substituent Interactions
The dimethylamino and methanol groups exhibit distinct conformational behaviors:
Dimethylamino Group
- Nitrogen Inversion : The lone pair on nitrogen undergoes rapid inversion (barrier: ~6–8 kcal/mol ), enabling interconversion between pyramidal and planar states.
- Steric Effects : Bulky dimethyl groups favor equatorial positioning in the puckered cyclobutane, reducing 1,3-diaxial interactions.
Methanol Group
- Hydrogen Bonding : The hydroxyl group participates in intramolecular or intermolecular H-bonding, stabilizing conformers where the O–H points toward the dimethylamino group.
- Rotational Freedom : The C–O bond allows restricted rotation, with the hydroxyl group adopting positions that minimize steric clashes.
Conformational Equilibria
The cyclobutane’s puckering enables equilibrium between:
- Axial/Equatorial Substituents : The dimethylamino group preferentially occupies equatorial positions in the chair-like conformation to avoid 1,3-diaxial strain.
- Hydrogen-Bonded vs. Non-Bonded States : The methanol group’s orientation depends on solvent polarity, with polar solvents favoring intermolecular H-bonding.
Properties
IUPAC Name |
[1-(dimethylamino)cyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8(2)7(6-9)4-3-5-7/h9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNANQAFARJFAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378667-67-4 | |
| Record name | [1-(dimethylamino)cyclobutyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reductive Amination of Cyclobutanone
The most common and direct synthetic approach to this compound is via reductive amination of cyclobutanone with dimethylamine. This involves the formation of an imine intermediate followed by reduction to the amino alcohol.
Reaction Scheme:
Cyclobutanone + Dimethylamine → Imine intermediate → Reduction → this compound-
- Temperature: Room temperature to 50°C
- Solvent: Methanol or ethanol
- Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
- Reaction time: Several hours to overnight for complete conversion
This method is favored for its simplicity and relatively mild conditions, making it suitable for both laboratory and industrial scales.
Amino Alcohol Formation via Formaldehyde and Amino Alcohols
An alternative method involves the reaction of amino alcohols with formaldehyde under controlled heating to produce N,N-dimethylamino alcohols. This method is more general for the synthesis of various dimethylamino alcohols and can be adapted for cyclobutyl derivatives.
- Process Details:
- Reactants: 2-amino-2-methyl-1-propanol (or analogous amino alcohols) and formaldehyde
- Molar ratio: At least 3 moles of formaldehyde per mole of amine
- Reaction conditions: Heating at temperatures up to 200°C in an autoclave for sufficient time
- Post-reaction: Distillative separation of the product and removal of water and by-products
This method offers high yields and can be tuned by controlling the presence of formic acid or other formic acid donors to influence isomer formation.
Catalytic N-Methylation of Amines
Recent advances include transition metal-catalyzed N-methylation of amines using methyl sources such as formic acid, paraformaldehyde, or carbon dioxide. This "borrowing hydrogen" strategy is atom-efficient and environmentally friendlier than traditional methylation using methyl halides or dimethyl sulfate.
- Catalysts: Transition metals such as Pd, Ru, or Ir complexes
- Methylating agents: Formic acid, paraformaldehyde, or carbon dioxide
- Advantages: Cleaner reaction, lower waste, and improved selectivity
- Challenges: Requires optimization of temperature, pressure, and reductant presence.
While this method is more commonly applied to simpler amines, it holds potential for synthesizing dimethylamino-substituted cyclobutyl alcohols with improved sustainability.
Reaction Conditions and Purification
Solvent Selection
Temperature Control
Purification Techniques
- Distillation under reduced pressure or recrystallization is employed to isolate and purify the product.
- Acid addition salts (e.g., hydrochloride) can be formed to improve stability and crystallinity.
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Cyclobutanone + Dimethylamine | RT–50°C, NaBH4 or LiAlH4, MeOH | Simple, mild, scalable | Requires handling of hydrides |
| Formaldehyde Reaction with Amino Alcohol | Amino alcohol + Formaldehyde | 100–200°C, autoclave | High yield, versatile | High temperature, pressure |
| Catalytic N-Methylation | Amines + Formic acid/Paraformaldehyde | Transition metal catalyst, mild to moderate temp | Atom-efficient, green chemistry | Catalyst cost, optimization needed |
Research Findings and Notes
- The reductive amination method remains the most widely used due to operational simplicity and moderate conditions.
- The formaldehyde-based method allows for fine control over product isomers and can be adapted for large-scale synthesis with appropriate equipment.
- Transition metal-catalyzed methylation is an emerging area promising greener synthesis but requires further development for cyclobutyl substrates.
- Acid addition salts of this compound, especially hydrochloride, are commonly prepared to enhance compound stability and facilitate handling.
- Spectroscopic methods such as NMR (1H, 13C), MS, and IR are essential for structural confirmation and purity assessment.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Dimethylamino)cyclobutyl]methanol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form cyclobutylmethanol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Major Products:
Oxidation: Cyclobutanone or cyclobutyl aldehyde
Reduction: Cyclobutylmethanol
Substitution: Various substituted cyclobutyl derivatives
Scientific Research Applications
Medicinal Chemistry
[1-(Dimethylamino)cyclobutyl]methanol serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features can be leveraged to design drugs targeting specific biological pathways. The dimethylamino group enhances the compound's ability to interact with biological receptors, making it a valuable candidate for drug development.
Case Studies:
- Neuroactive Compounds: Research indicates that derivatives of dimethylamino compounds exhibit neuroactive properties, suggesting potential applications in treating neurological disorders .
- Antimicrobial Activity: Similar compounds have shown efficacy against bacterial infections, indicating that this compound could be explored for antimicrobial drug development .
Biological Research
This compound can be utilized to study cellular processes influenced by cyclobutyl derivatives. Its interactions with enzymes and receptors can provide insights into molecular mechanisms underlying various biological functions.
Experimental Applications:
- Binding Studies: Investigations into the binding affinity of this compound to specific receptors can elucidate its potential therapeutic effects.
- Cell Culture Studies: The compound may be employed in cell culture systems to assess its impact on cell viability and function.
Synthesis of Specialty Chemicals
In industrial settings, this compound is valuable as a precursor for producing specialty chemicals, including polymers and resins. Its reactivity allows for the development of advanced materials with tailored properties.
Chemical Libraries for Drug Discovery
The compound's unique structure enables the creation of diverse chemical libraries, facilitating high-throughput screening in drug discovery initiatives.
Mechanism of Action
The mechanism of action of [1-(Dimethylamino)cyclobutyl]methanol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall conformation and interaction with biological molecules.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
Ring Size and Strain
- Cyclobutane vs. Cyclopropane: The 4-membered cyclobutane ring in this compound exhibits less strain compared to the 3-membered cyclopropane in (1-((Dimethylamino)methyl)cyclopropyl)methanol. This difference may influence reactivity and stability in synthetic pathways .
- Cyclobutane vs.
Functional Group Variations
- Dimethylamino vs.
- Amino vs. Non-Amino Derivatives: The absence of an amino group in (1-Methylcyclobutyl)methanol results in significantly lower polarity, limiting its utility in aqueous-phase reactions .
Research and Industrial Relevance
- Pharmaceutical Intermediates: this compound’s rigid structure is advantageous in designing kinase inhibitors or neuromodulators, leveraging its ability to adopt specific conformations .
- Comparative Stability: Cyclopropane analogs (e.g., (1-((Dimethylamino)methyl)cyclopropyl)methanol) may exhibit higher reactivity due to ring strain, but this comes at the cost of synthetic challenges .
- Commercial Viability: The target compound is priced at €973.00 per gram (CymitQuimica), reflecting its specialized applications, whereas simpler analogs like diethylaminoethanol are far cheaper .
Biological Activity
[1-(Dimethylamino)cyclobutyl]methanol, with the chemical formula CHNO and CAS number 1378667-67-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 129.20 g/mol
- Structure : The compound features a cyclobutyl ring with a dimethylamino group and a hydroxymethyl substituent.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds with a dimethylamino moiety are known for their diverse pharmacological effects, including:
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial infections.
- Anticancer Potential : Research indicates that dimethylamine derivatives can modulate pathways involved in tumor growth.
- CNS Activity : The compound may exhibit neuroactive properties, potentially influencing neurotransmitter systems.
The mechanism of action for this compound is not fully elucidated; however, it likely involves:
- Receptor Interaction : Binding to specific receptors or enzymes, influencing their activity.
- Signal Transduction Modulation : Affecting intracellular signaling pathways that regulate cell proliferation and apoptosis.
Antimicrobial Studies
A study conducted on a library of compounds, including dimethylamine derivatives, demonstrated significant inhibition of Mycobacterium tuberculosis growth. Compounds were screened for activity at concentrations of 20 µM, with over 90% inhibition observed for several candidates .
Anticancer Research
Research focusing on dimethylamine-containing compounds has indicated their potential in cancer therapy. For instance, derivatives have been shown to inhibit key kinases involved in colorectal and pancreatic cancers . A notable finding was the loss of viability in cancer cell lines treated with these compounds over extended periods.
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Starting Materials : Cyclobutyl precursors and dimethylamine.
- Synthetic Route :
- Reaction conditions often include catalytic methods that facilitate the formation of the amine bond.
- Various approaches such as alkylation or reductive amination can be employed.
Pharmacological Applications
The pharmacological profile of this compound suggests several applications:
- Infectious Disease Treatment : Its antimicrobial properties position it as a candidate for treating bacterial infections.
- Cancer Therapy : The ability to target cancer-specific pathways makes it a promising agent in oncology.
- CNS Disorders : Potential applications in neuropharmacology due to its interaction with neurotransmitter systems.
Data Table: Comparison of Biological Activities
Q & A
Q. What are common synthetic routes for [1-(Dimethylamino)cyclobutyl]methanol, and what reagents are critical for optimizing yield?
- Methodology :
- Reductive Amination : Reacting cyclobutane ketones with dimethylamine under hydrogenation conditions using catalysts like palladium on carbon (Pd/C) or Raney nickel. Yields depend on solvent polarity (e.g., ethanol vs. THF) and hydrogen pressure .
- Substitution Reactions : Starting from [1-(halogenated)cyclobutyl]methanol precursors (e.g., bromide or chloride derivatives) and substituting with dimethylamine. Reagents like potassium carbonate in DMF facilitate nucleophilic displacement .
- Key Reagents : Lithium aluminum hydride (LiAlH₄) for reducing intermediates, though sodium borohydride (NaBH₄) is preferred for milder conditions to preserve stereochemistry .
Q. How is this compound characterized analytically?
- Techniques :
- NMR Spectroscopy : H and C NMR to confirm cyclobutyl ring geometry and dimethylamino group integration. Coupling constants (e.g., ) distinguish axial/equatorial substituents .
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 114 for cyclobutyl cleavage) validate purity. Use columns like DB-5MS (30 m × 0.25 mm) with helium carrier gas .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for quantifying impurities (<0.1% by area normalization) .
Q. What are the primary reactivity trends of this compound in organic transformations?
- Oxidation : The hydroxyl group oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄), forming [1-(dimethylamino)cyclobutyl]ketone, a precursor for further functionalization .
- Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters, useful in prodrug design .
- Complexation : The dimethylamino group acts as a ligand for transition metals (e.g., Cu²⁺), enabling catalytic applications in cross-coupling reactions .
Advanced Research Questions
Q. How do steric effects of the cyclobutyl ring influence enantioselective synthesis?
- Challenges : The rigid cyclobutyl ring creates steric hindrance, complicating asymmetric catalysis.
- Solutions :
- Data Contradictions : Conflicting reports on ee using NaBH₄ vs. LiAlH₄ suggest solvent polarity (e.g., ethanol vs. THF) modulates stereochemical outcomes .
Q. What structure-activity relationships (SAR) are critical for modifying this compound in drug discovery?
- Key Modifications :
- Biological Data :
Q. How can environmental persistence of this compound be mitigated during scale-up?
- Degradation Studies :
- Photolysis : Half-life (t₁/₂) of 48 hrs under UV light (λ = 254 nm) in aqueous solutions. TiO₂ nanoparticles accelerate degradation to <24 hrs .
- Biodegradation : Soil microcosm studies show 70% degradation in 14 days via Pseudomonas spp., enhanced by glucose as a co-substrate .
- Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) in synthesis, reducing E-factor from 12.3 to 5.6 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
